molecular formula C18H20N2O2 B3301809 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) CAS No. 912852-16-5

4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)

Cat. No. B3301809
CAS RN: 912852-16-5
M. Wt: 296.4 g/mol
InChI Key: NNRICBNLCILRIT-UHFFFAOYSA-N
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Description

4,4’-[1,3-Phenylenebis(oxy)]dianiline, also known as 1,3-Bis(4-aminophenoxy)benzene, is an aromatic diamine compound. It contains two ether bonds and three phenyl rings . The ether bonds are meta-substituted, and the chain-like structure reduces the rigidity and increases the flexibility of the molecular chain .


Molecular Structure Analysis

The linear formula of this compound is C6H4(OC6H4NH2)2. It has a molecular weight of 292.33 .


Chemical Reactions Analysis

The amino units in the structure of 1,3-Bis(4-aminophenoxy)benzene have strong nucleophilicity. They can undergo condensation reactions with common electrophiles. For example, it has been reported that this substance can react with ethyl isothiocyanatoacetate to obtain the corresponding thiourea derivatives .


Physical And Chemical Properties Analysis

1,3-Bis(4-aminophenoxy)benzene is a white to brown solid powder at room temperature. It has poor solubility in water but is soluble in strong polar organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

This monomer is not only an important raw material for the preparation of homopolymeric or copolymeric polyimides (PI), but it can also be used for the toughening modification of bismaleimides (BMI) .

properties

IUPAC Name

4-[3-(4-aminocyclohexa-1,3-dien-1-yl)oxyphenoxy]cyclohexa-1,3-dien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8,10,12H,5,7,9,11,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRICBNLCILRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC=C1N)OC2=CC(=CC=C2)OC3=CC=C(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699643
Record name 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)

CAS RN

912852-16-5
Record name 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 2
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 3
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 4
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 5
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 6
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)

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